molecular formula C19H25NO2 B14747990 Estrone, O-methyloxime CAS No. 3342-64-1

Estrone, O-methyloxime

Cat. No.: B14747990
CAS No.: 3342-64-1
M. Wt: 299.4 g/mol
InChI Key: PBXZSAMJKKLMEF-YDKWXADCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estrone, O-methyloxime is a derivative of estrone, a naturally occurring estrogen. Estrone is one of the three major estrogens produced by the human body, the others being estradiol and estriol. The O-methyloxime modification involves the addition of a methyloxime group to the estrone molecule, which can alter its chemical properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estrone, O-methyloxime can be synthesized by reacting estrone with methoxyamine hydrochloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the formation of an oxime ether linkage . The general reaction scheme is as follows:

Estrone+Methoxyamine HydrochlorideEstrone, O-methyloxime\text{Estrone} + \text{Methoxyamine Hydrochloride} \rightarrow \text{this compound} Estrone+Methoxyamine Hydrochloride→Estrone, O-methyloxime

Industrial Production Methods

the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Estrone, O-methyloxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its methyloxime modification, which can enhance its stability and alter its biological activity compared to other estrogens. This modification can also improve its physicochemical properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

3342-64-1

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17E)-17-methoxyimino-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H25NO2/c1-19-10-9-15-14-6-4-13(21)11-12(14)3-5-16(15)17(19)7-8-18(19)20-22-2/h4,6,11,15-17,21H,3,5,7-10H2,1-2H3/b20-18+/t15-,16-,17+,19+/m1/s1

InChI Key

PBXZSAMJKKLMEF-YDKWXADCSA-N

Isomeric SMILES

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\OC)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2=NOC)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.